

"Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate" chemical properties

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Compound of Interest

Compound Name: Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate

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An In-Depth Technical Guide to the Chemical Properties of **Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic organic compound featuring a bicyclic imidazo[1,2-a]pyridine core. This scaffold, composed of a fused imidazole and pyridine ring, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous biologically active molecules.[1][2] The imidazo[1,2-a]pyridine nucleus is a cornerstone in the development of therapeutics ranging from anti-cancer agents to anti-inflammatory, antimicrobial, and neurological drugs.[3][4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate**, a key intermediate and building block in the synthesis of more complex molecules. The structural architecture features the distinctive imidazo[1,2-a]pyridine system with an ethyl acetate substituent at the 2-position of the imidazole ring.[6]

Core Chemical and Physical Properties

Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is characterized by its molecular formula, $C_{11}H_{12}N_2O_2$, and a molecular weight of 204.23 g/mol.[6] Its physical and chemical properties

are summarized below, providing essential information for its handling, storage, and application in a laboratory setting.

Physicochemical Data Summary

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	[6]
Molecular Weight	204.23 g/mol	[6]
Appearance	Yellow to brown liquid	[6]
Storage Conditions	Room temperature (20-22°C), sealed container	[6]
Stability	Moderately stable under standard laboratory conditions	[6]

Stability and Handling

The compound demonstrates moderate chemical stability under standard laboratory conditions. [6] For optimal preservation, it should be stored at room temperature in a tightly sealed container to protect it from moisture and atmospheric oxidation. [6] Following these storage protocols ensures the compound remains stable for several months without significant degradation. [6]

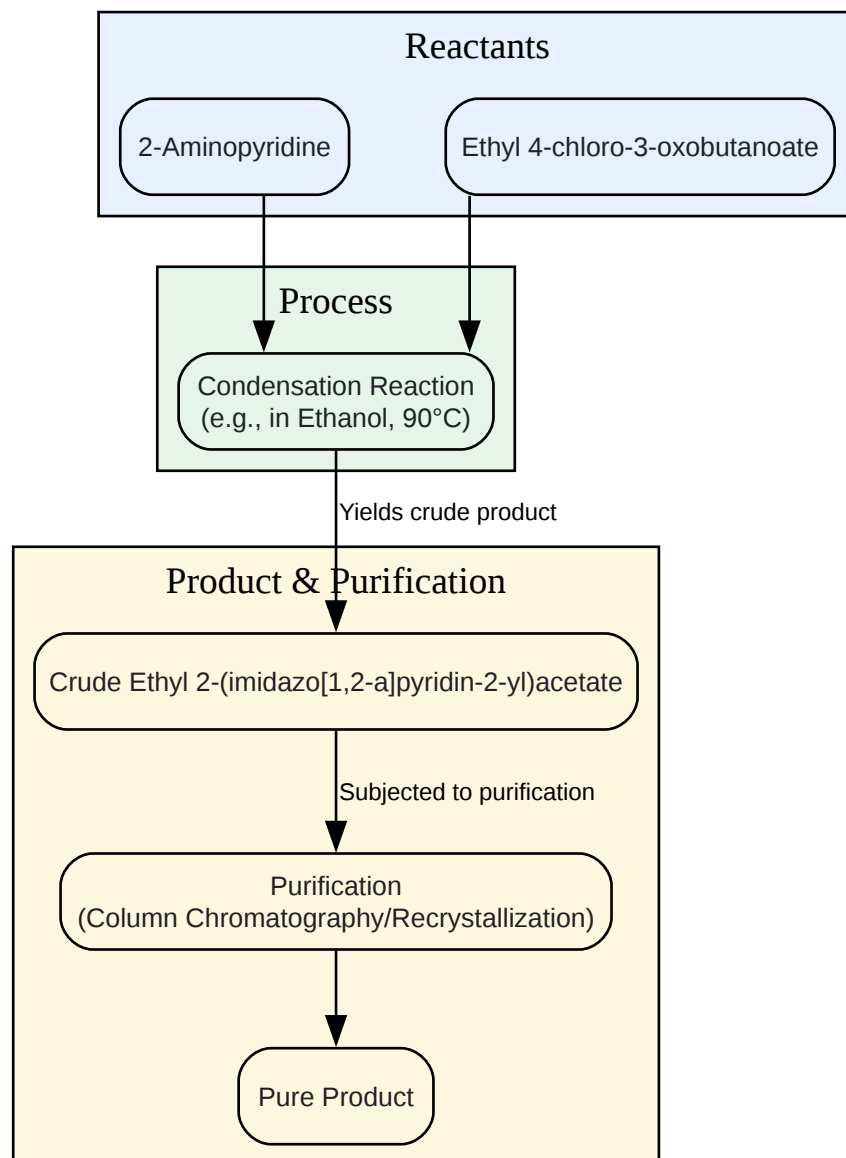
Synthesis and Purification

The synthesis of imidazo[1,2-a]pyridine derivatives is well-established, with several efficient methods available. A common and direct approach for synthesizing **Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate** involves the condensation reaction between a 2-aminopyridine and a suitable three-carbon electrophilic synthon.

General Synthesis Workflow

The synthesis typically proceeds via the initial alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by an intramolecular condensation to form the fused imidazole ring. [7] A widely employed method is the reaction of a 2-aminopyridine with an α-halocarbonyl

compound.[7] For the title compound, this involves reacting 2-aminopyridine with a reagent like ethyl 4-chloro-3-oxobutanoate.



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Caption: General workflow for the synthesis of **Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate**.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a substituted analog, which can be adapted for the parent compound.[8]

Materials:

- 2-Aminopyridine (or substituted derivative)
- Ethyl 4-chloro-3-oxobutanoate
- Ethanol (EtOH)
- Acetonitrile (CH₃CN)

Procedure:

- A mixture of 2-aminopyridine (1 equivalent) and ethyl 4-chloro-3-oxobutanoate (1.2 equivalents) is prepared in ethanol.
- The reaction mixture is heated to 90°C and stirred for approximately 15 hours.
- After the reaction is complete, the solvent is removed under reduced pressure.
- The resulting residue is suspended in acetonitrile.
- The solid product is collected by vacuum filtration, washed with acetonitrile, and dried to yield the final product.

The structure of the synthesized compound is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^[6]

Spectral Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of **Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate**. While specific experimental spectra for this exact compound are not readily available in all public databases, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.^{[9][10]}

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the imidazo[1,2-a]pyridine core and the ethyl acetate side chain.

- Ethyl Group Protons: A triplet at approximately 1.2-1.4 ppm (3H, -CH₃) and a quartet at around 4.1-4.3 ppm (2H, -CH₂-).
- Methylene Protons (-CH₂-CO): A singlet at approximately 3.8-4.0 ppm (2H).
- Imidazo[1,2-a]pyridine Protons: A series of multiplets in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the fused ring system.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Ethyl Group Carbons: Signals around 14 ppm (-CH₃) and 61 ppm (-CH₂-).
- Methylene Carbon (-CH₂-CO): A signal in the range of 35-45 ppm.
- Ester Carbonyl Carbon (-C=O): A characteristic peak at approximately 168-172 ppm.
- Imidazo[1,2-a]pyridine Carbons: Multiple signals in the aromatic region (110-150 ppm).

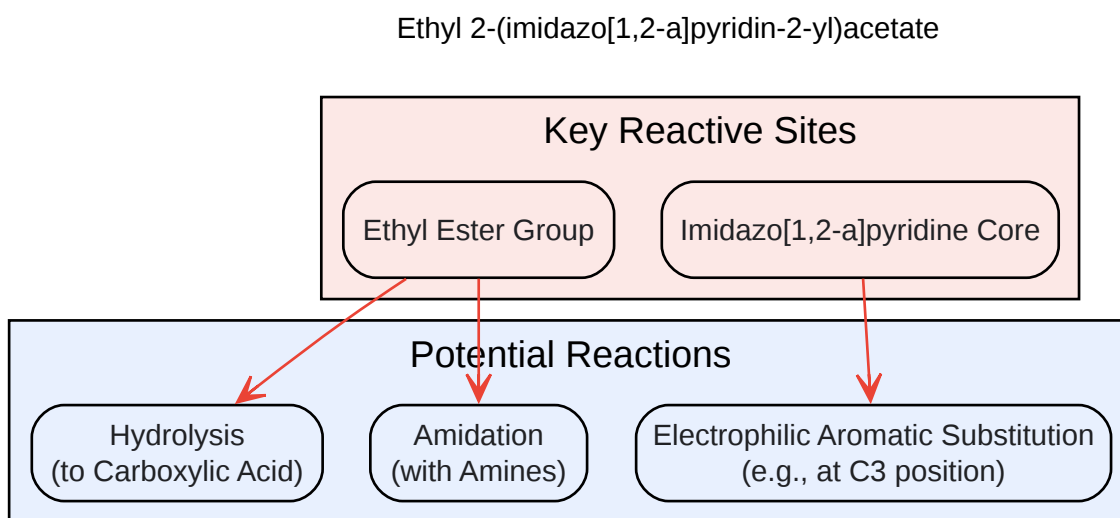
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the key functional groups present in the molecule.

- C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹.[\[10\]](#)
- C-O Stretch (Ester): A band in the region of 1200-1300 cm⁻¹.
- C=N and C=C Stretches (Aromatic Rings): Multiple bands in the 1450-1650 cm⁻¹ region.
- C-H Stretches (Aromatic and Aliphatic): Bands appearing around 2850-3100 cm⁻¹.

Chemical Reactivity

The reactivity of **Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate** is primarily dictated by its two main structural components: the ethyl ester functional group and the imidazo[1,2-a]pyridine nucleus.



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Caption: Key reactive sites and potential transformations of the title compound.

Reactions of the Ethyl Ester Group

The ester functionality is susceptible to nucleophilic acyl substitution. A common reaction is hydrolysis under basic conditions, which converts the ester into the corresponding carboxylic acid, 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid, and ethanol.[6] This carboxylic acid derivative can then serve as a precursor for the synthesis of amides, which is a key transformation in the development of new drug candidates.[11]

Reactions of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system can undergo various transformations, including electrophilic aromatic substitution. The electron-rich nature of the ring system makes it amenable to reactions such as halogenation, nitration, and Friedel-Crafts reactions, often with regioselectivity favoring the C3 position.

Biological Activities and Drug Development Potential

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of new therapeutic agents. Derivatives of this core structure have demonstrated a wide array of

biological activities.

- **Anticancer Activity:** Numerous imidazo[1,2-a]pyridine derivatives have been investigated as potent anticancer agents.[3][12] Some compounds have shown efficacy in inhibiting cancer cell proliferation and are being explored as covalent inhibitors for challenging targets like KRAS G12C.[3][12]
- **Antimicrobial Properties:** The scaffold has been associated with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] It is also a key component in the development of new antituberculosis agents.[13]
- **Neurological Effects:** Certain derivatives have been studied for their potential as modulators of GABA receptors, suggesting applications in the treatment of anxiety and other neurological disorders.[6]
- **Anti-inflammatory Activity:** The imidazo[1,2-a]pyridine core has been explored for the development of anti-inflammatory drugs.[6]

Given this broad spectrum of activity, **Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate** represents a valuable starting material for the synthesis of libraries of novel compounds for drug discovery screening.

Conclusion

Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a chemically significant heterocyclic compound with a stable, yet reactive, structure. Its synthesis is achievable through well-established protocols, and its chemical properties make it an ideal scaffold for further functionalization. The proven therapeutic potential of the imidazo[1,2-a]pyridine core in areas such as oncology, infectious diseases, and neurology underscores the importance of this compound as a key building block for the next generation of innovative medicines. This guide provides a foundational understanding for researchers and scientists aiming to leverage the unique properties of this molecule in their drug discovery and development endeavors.

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